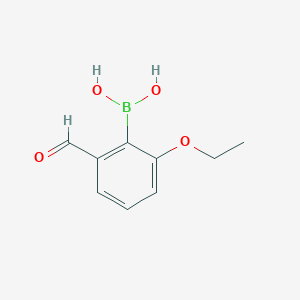

(2-ethoxy-6-formylphenyl)boronic acid

Description

(2-Ethoxy-6-formylphenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with an ethoxy group at the ortho position (C2), a formyl group at the para position relative to the boronic acid (C6), and the boronic acid (-B(OH)₂) moiety at C1 (Figure 1). The compound is synthesized via a multi-step process involving THF and HCl-mediated workup, yielding a 91% crude product as an oil . Its unique substituents—ethoxy (electron-donating) and formyl (electron-withdrawing)—create a balanced electronic environment that influences its acidity, solubility, and reactivity.

Properties

Molecular Formula |

C9H11BO4 |

|---|---|

Molecular Weight |

193.99 g/mol |

IUPAC Name |

(2-ethoxy-6-formylphenyl)boronic acid |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-5-3-4-7(6-11)9(8)10(12)13/h3-6,12-13H,2H2,1H3 |

InChI Key |

AEMBYHVLUFBRMS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1OCC)C=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxy-6-formylphenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (2-ethoxy-6-formylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalyst, aryl or vinyl halides.

Major Products Formed:

Oxidation: 2-Ethoxy-6-carboxyphenylboronic acid.

Reduction: 2-Ethoxy-6-hydroxymethylphenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

(2-ethoxy-6-formylphenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-ethoxy-6-formylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems. The compound can also participate in cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The table below compares key structural features and properties of (2-ethoxy-6-formylphenyl)boronic acid with analogous compounds:

*Estimated based on substituent effects discussed in .

Key Observations:

- pKa and Acidity : The formyl group in this compound is a strong electron-withdrawing group (EWG), which typically lowers pKa by stabilizing the conjugate base (boronate). However, the ethoxy group (electron-donating) counterbalances this effect, resulting in a pKa comparable to phenyl boronic acid (~8.7–9.5) . This balance is critical for physiological applications, as boronic acids with pKa near 7.4 (physiological pH) exhibit optimal binding to biomolecules like serine proteases .

- This contrasts with hydroxyl-substituted analogs (e.g., (2-fluoro-6-hydroxyphenyl)boronic acid ), which exhibit higher hydrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.